Benzyldimethyltetradecylammonium chloride hydrate

Vue d'ensemble

Description

Benzyldimethyltetradecylammonium chloride, also known as BTDACl, is a quaternary ammonium compound . It is a general cationic surfactant that is also used as a phase transfer catalyst . The compound is used in the synthesis of triazine-containing fluoropolymers with linear dielectric properties and in the preparation of mixed micelles with tetradecyltrimethylammonium (TTAB) and tetradecyltriphenylphosphonium bromides .

Molecular Structure Analysis

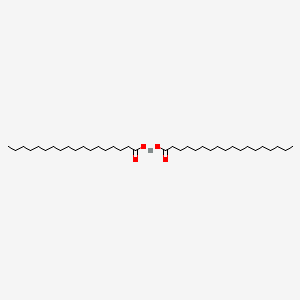

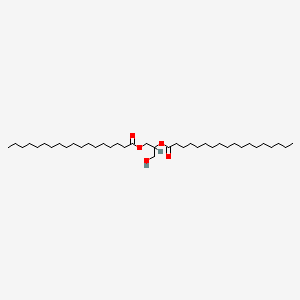

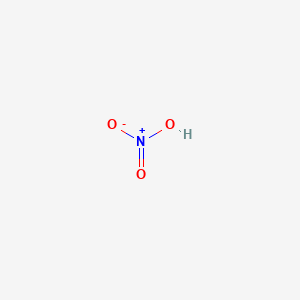

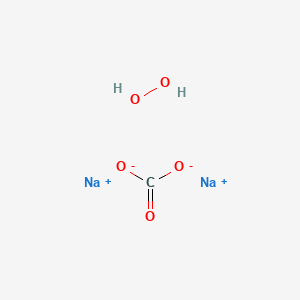

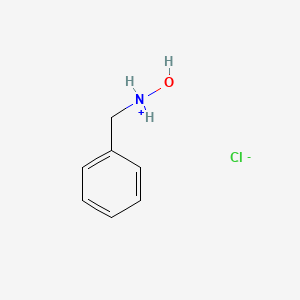

The linear formula of Benzyldimethyltetradecylammonium chloride hydrate is CH3(CH2)13N (Cl) (CH3)2CH2C6H5 · 2H2O . The molecular weight is 404.07 . The SMILES string representation is [Cl-]. [H]O [H]. [H]O [H].CCCCCCCCCCCCCC [N+] © ©Cc1ccccc1 .Physical And Chemical Properties Analysis

Benzyldimethyltetradecylammonium chloride hydrate is a powder . It is soluble in water, forming a clear, colorless solution . The melting point is between 63-65 °C .Applications De Recherche Scientifique

Quantitative Analysis in Medicinal Chemistry

Benzyldimethyltetradecylammonium chloride (BDTA) is utilized in fast atom bombardment mass spectrometry for the quantitative analysis of other quaternary ammonium salts, such as cetylpyridinium chloride and benzethonium chloride, in medicinal chemistry. This method is precise and accurate for the determination of these compounds in various forms, including pure samples and dosage forms (Alberti et al., 1984).

Adsorptive Removal of Cationic Surfactants

In environmental studies, Benzyldimethyltetradecylammonium chloride (BDMTDACl) is investigated for its efficiency in adsorptive removal of cationic surfactants from aqueous solutions. Activated carbon cloth is used as an adsorbent, and the adsorption efficiency and mechanisms are evaluated, providing insights into the treatment of water contaminated with such compounds (Duman & Ayranci, 2010).

Synthetic Chemistry Applications

Benzyldimethyltetradecylammonium chloride is used as a catalyst in synthetic chemistry. For instance, it catalyzes the reactions of oximes with benzyl bromide under ultrasound irradiation, offering a more environmentally friendly and efficient method for producing O-benzyl oxime derivatives (Li et al., 2009).

In Vitro Toxicological Evaluation

In toxicology, Benzyldimethyltetradecylammonium chloride is evaluated for its cyto-genotoxicological impact on animal cells. Its toxicity is enhanced by the presence of a benzene functional group. Additionally, this study explores the biodegradation of such ionic liquids using aerobic bacterial granules, shedding light on potential environmental impacts and remediation methods (Thamke et al., 2019).

Material Science: Micelle Formation

Benzyldimethyltetradecylammonium chloride is studied for its role in mixed micelle formation with other surfactants like tetradecyltrimethylammonium and tetradecyltriphenylphosphonium bromides. This research is significant in material science, particularly in understanding the interactions and behaviors of surfactants in various applications (Bakshi et al., 2004).

Corrosion Inhibition

In the field of materials engineering, Benzyldimethyltetradecylammonium chloride is explored as a corrosion inhibitor. Its effectiveness in preventing the corrosion of pure iron in carbon dioxide-saturated sodium chloride solutions is investigated, providing valuable insights for industrial applications (Zvauya & Dawson, 1994).

Plasticizer in Poly(vinyl chloride) Production

In polymer chemistry, Benzyldimethyltetradecylammonium chloride is used as a plasticizer for poly(vinyl chloride) (PVC). Its potential in improving the properties of PVC, along with its antimicrobial activity, is highlighted, indicating its multifunctional application in the production of PVC products (Katano & Tsukatani, 2010).

Nanotechnology: Gold Nanoparticle Stabilization

In nanotechnology, Benzyldimethyltetradecylammonium chloride demonstrates its capability to stabilize gold nanoparticles, which is significant for the development of nanomaterials and their applications in various fields such as catalysis and electronics (Farren-Dai et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

benzyl-dimethyl-tetradecylazanium;chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H;1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJNQQZSGLEFSR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

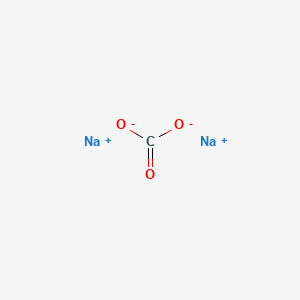

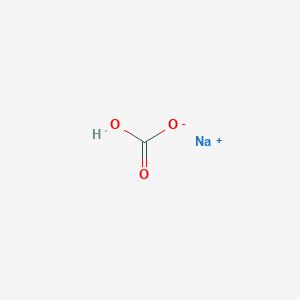

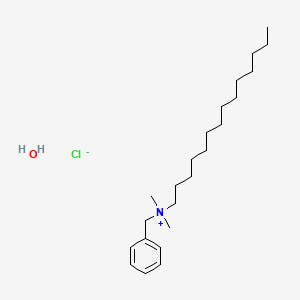

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyldimethyltetradecylammonium chloride hydrate | |

CAS RN |

283158-20-3 | |

| Record name | Tetradecyldimethylbenzylammonium chloride hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283158-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.